molecular formula C15H15FN2O3S B4394056 2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Cat. No.: B4394056
M. Wt: 322.4 g/mol
InChI Key: DFQGXEAHNOGSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology, neuroscience, and biochemistry.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to selectively bind to certain targets, including the protein kinase CK2 and the histone deacetylase HDAC6. By inhibiting these targets, this compound can modulate various cellular processes, including gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of CK2 and HDAC6, leading to changes in gene expression and cellular processes. Additionally, this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in lab experiments is its ability to selectively target specific proteins and enzymes. This compound has been shown to have high affinity for CK2 and HDAC6, making it a valuable tool for researchers studying these targets. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Researchers must carefully evaluate the potential risks and benefits of using this compound in their experiments.

Future Directions

There are several future directions for research on 2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide. One area of focus is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, researchers are exploring the potential of this compound as a tool for studying the role of CK2 and HDAC6 in various cellular processes. Finally, researchers are investigating the potential of this compound as a diagnostic tool for cancer and other diseases.

Scientific Research Applications

2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been used extensively in scientific research due to its ability to selectively bind to certain proteins and enzymes in the body. This compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Properties

IUPAC Name

2-fluoro-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-18(22(2,20)21)12-7-5-6-11(10-12)17-15(19)13-8-3-4-9-14(13)16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQGXEAHNOGSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.